An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a plausible synthetic pathway. Notably, this compound serves as a crucial building block for the development of pyrazolopyridine inhibitors targeting the B-RafV600E mutant kinase, a critical player in various cancers. This document aims to be a valuable resource for researchers engaged in drug discovery and development, offering detailed information for the synthesis, characterization, and application of this important molecule.
Chemical Structure and Identification
5-Methoxy-1H-pyrazol-3-amine is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a methoxy group at the 5-position and an amine group at the 3-position. The presence of tautomerism in the pyrazole ring allows for the existence of different isomeric forms, although the 1H-tautomer is commonly depicted.
Table 1: Structural and Identification Data for 5-Methoxy-1H-pyrazol-3-amine
| Identifier | Value |
| IUPAC Name | 5-Methoxy-1H-pyrazol-3-amine |
| CAS Number | 41307-23-7[1][2] |
| Molecular Formula | C₄H₇N₃O[1][2] |
| Molecular Weight | 113.12 g/mol [1][2] |
| SMILES | COC1=CC(N)=NN1[3] |
| Alternate Name | (5-Methoxy-1H-pyrazol-3-yl)amine[1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 5-Methoxy-1H-pyrazol-3-amine are not extensively reported in publicly available literature. The following table summarizes known data from chemical suppliers and predicted values based on its structure.
Table 2: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine
| Property | Value | Source |
| Appearance | Likely a solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available[3] | - |
| pKa | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol; limited solubility in water. | Predicted[4] |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C.[3] | BLD Pharm[3] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.7-3.9 ppm), the amine protons (a broad singlet), and the proton on the pyrazole ring (a singlet). The chemical shift of the pyrazole ring proton will be influenced by the electronic effects of the methoxy and amine groups.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the pyrazole ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The methoxy carbon will resonate at a characteristic upfield position.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the methoxy and pyrazole ring, C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 113.12). Fragmentation patterns would likely involve the loss of small molecules such as CH₃, OCH₃, and HCN.
Synthesis
A specific, detailed experimental protocol for the synthesis of 5-Methoxy-1H-pyrazol-3-amine is not widely published. However, a plausible and efficient synthetic route can be devised based on the well-established methods for the synthesis of 5-aminopyrazoles. The most common approach involves the condensation of a β-ketonitrile with hydrazine.[5][6][7]
A proposed synthetic pathway for 5-Methoxy-1H-pyrazol-3-amine starts from methoxyacetonitrile.
Caption: Proposed synthetic workflow for 5-Methoxy-1H-pyrazol-3-amine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-methoxy-3-oxopropanenitrile (β-ketonitrile intermediate)
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cool the mixture to 0-5°C in an ice bath.
-
Slowly add a mixture of methoxyacetonitrile and an ester (e.g., ethyl formate) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Methoxy-1H-pyrazol-3-amine
-
Dissolve the synthesized 2-methoxy-3-oxopropanenitrile in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 5-Methoxy-1H-pyrazol-3-amine.
Biological Significance and Applications
The primary significance of 5-Methoxy-1H-pyrazol-3-amine in drug development lies in its utility as a precursor for the synthesis of pyrazolopyridine-based inhibitors of the B-RafV600E kinase.[1]
The B-Raf gene is a proto-oncogene that encodes the B-Raf protein, a serine/threonine-specific protein kinase. The V600E mutation in the B-Raf gene leads to the constitutive activation of the B-Raf protein, which in turn activates the MEK-ERK signaling pathway (also known as the MAPK pathway).[8][9] This aberrant signaling cascade is a major driver of cell proliferation and survival in several types of cancer, including melanoma, colorectal cancer, and thyroid cancer.[8][10]
Inhibitors of B-RafV600E have shown significant clinical efficacy in the treatment of cancers harboring this mutation.[8][11] 5-Methoxy-1H-pyrazol-3-amine serves as a key building block in the construction of the pyrazolopyridine scaffold, which is a core structural motif in a class of potent and selective B-RafV600E inhibitors.[8][12][13]
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 41307-23-7|5-Methoxy-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
